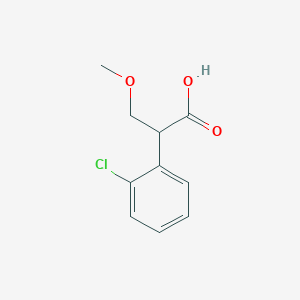![molecular formula C22H21N5O3 B2713931 9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one CAS No. 923165-09-7](/img/structure/B2713931.png)
9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties
作用機序
Target of Action
The primary targets of the compound 9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one are matrix metalloproteinase 9 (MMP-9) and dihydroorotase . These enzymes play a significant role in various biological processes. MMP-9 is involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . Dihydroorotase is an enzyme involved in the synthesis of pyrimidines, which are essential for DNA and RNA production .
Mode of Action
The compound this compound interacts with its targets by binding effectively to the active sites of the two proteins, MMP-9 and dihydroorotase . This interaction can inhibit the activity of these enzymes, leading to changes in the biological processes they are involved in .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with its targets. By inhibiting MMP-9, it can affect the breakdown of the extracellular matrix, which can influence processes such as tissue remodeling and disease progression . By inhibiting dihydroorotase, it can affect the synthesis of pyrimidines, potentially impacting DNA and RNA production .
Pharmacokinetics
The compound has been found to possess good anticancer properties with ic 50 value of 121 ± 010 to 632 ± 032 µM, indicating that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effects on its target enzymes. By inhibiting MMP-9 and dihydroorotase, it can potentially affect cell proliferation, migration, and survival, particularly in the context of cancer cells .
準備方法
The synthesis of 9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves multiple steps. The synthetic route often starts with commercially available starting materials, such as 3,4-dimethoxybenzaldehyde and aniline derivatives. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 3,4-dimethoxybenzaldehyde with aniline derivatives under acidic conditions to form the quinazoline core.
Tetrazole Formation: The quinazoline intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Final Cyclization: The final step involves cyclization to form the tetrahydrotetrazoloquinazolinone structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or methoxy groups are replaced by other substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential antitumor and antiviral activities. It may serve as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
類似化合物との比較
Similar compounds to 9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one include other quinazoline derivatives such as:
Gefitinib: An EGFR inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity.
The uniqueness of this compound lies in its specific structural features, such as the presence of the tetrazole ring, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
特性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-15-8-9-16(19(12-15)30-2)21-20-17(23-22-24-25-26-27(21)22)10-14(11-18(20)28)13-6-4-3-5-7-13/h3-9,12,14,21H,10-11H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFLFZRSJIBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NN=NN25)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2713848.png)


![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2713854.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2713855.png)
![1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2713856.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2713857.png)
![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2713865.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2713867.png)
![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)

![2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide](/img/structure/B2713870.png)
![N4-[6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE](/img/structure/B2713871.png)
